An In-depth Technical Guide to 7-Bromo-2-tetralone: Chemical Properties and Structure
An In-depth Technical Guide to 7-Bromo-2-tetralone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-tetralone, a halogenated derivative of 2-tetralone, is a versatile bicyclic ketone that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a reactive bromine atom on the aromatic ring and a ketone functional group, provides two key sites for chemical modification. This dual reactivity makes it a valuable building block in medicinal chemistry and drug development, particularly as a precursor for the synthesis of potential anti-inflammatory and analgesic agents.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical data of 7-Bromo-2-tetralone, along with a logical workflow for its potential application in drug discovery.
Chemical Structure and Properties
The chemical structure of 7-Bromo-2-tetralone consists of a fused dihydronaphthalene ring system with a bromine atom substituted at the 7-position of the aromatic ring and a carbonyl group at the 2-position of the saturated ring.
Chemical Structure:
Figure 1: Chemical structure of 7-Bromo-2-tetralone.
The quantitative chemical and physical properties of 7-Bromo-2-tetralone are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 7-bromo-3,4-dihydronaphthalen-2(1H)-one[2] |
| Molecular Formula | C₁₀H₉BrO[2] |
| Molecular Weight | 225.08 g/mol [2] |
| CAS Number | 132095-54-6[2] |
| Appearance | Solid[3] |
| Boiling Point | 319.2 °C at 760 mmHg |
| Density | 1.511 g/cm³ |
| Melting Point | 38-42 °C |
Table 1: Chemical and Physical Properties of 7-Bromo-2-tetralone.
Experimental Protocols
Logical Synthesis Workflow:
Figure 2: A logical workflow for the synthesis of 7-Bromo-2-tetralone.
Purification: The crude product can be purified by standard laboratory techniques such as column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.[4]
Spectroscopic Analysis
The structural confirmation of 7-Bromo-2-tetralone would be achieved through a combination of spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts influenced by the bromo and carbonyl substituents. Signals for the methylene protons of the saturated ring would also be present, likely as complex multiplets.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to bromine), and the aliphatic carbons of the tetralone ring.
2. Infrared (IR) Spectroscopy: The IR spectrum of 7-Bromo-2-tetralone will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹.[5][6] Aromatic C-H and C=C stretching vibrations, as well as C-Br stretching, would also be observable.[5][6]
3. Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[7] Fragmentation patterns would likely involve the loss of CO, Br, and cleavage of the saturated ring, providing further structural information.[8][9]
Reactivity and Applications in Drug Discovery
The chemical reactivity of 7-Bromo-2-tetralone is centered around its two main functional groups: the ketone and the aromatic bromide. The ketone can undergo a variety of reactions such as reduction, oxidation, and nucleophilic addition. The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
This versatile reactivity makes 7-Bromo-2-tetralone a valuable starting material for the synthesis of a library of derivatives for biological screening. It has been identified as a precursor for potential anti-inflammatory and analgesic agents.[1] The tetralone scaffold is a common motif in many biologically active compounds.
Drug Discovery Workflow:
Figure 3: A generalized workflow for drug discovery starting from 7-Bromo-2-tetralone.
Potential Signaling Pathways
While specific signaling pathways for derivatives of 7-Bromo-2-tetralone are not explicitly detailed in the provided search results, its role as a precursor for anti-inflammatory and analgesic drugs suggests that its derivatives may target pathways involved in inflammation and pain. These could include:
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Cyclooxygenase (COX) Pathways: Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.
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Lipoxygenase (LOX) Pathways: Inhibition of LOX enzymes can reduce the production of leukotrienes, which are also important inflammatory mediators.
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Cytokine Signaling Pathways: Derivatives could potentially modulate the production or signaling of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Further research is necessary to elucidate the precise molecular targets and signaling pathways of novel compounds derived from 7-Bromo-2-tetralone.
Conclusion
7-Bromo-2-tetralone is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the creation of diverse molecular architectures, making it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and pain management. This guide provides a foundational understanding of its chemical properties, structure, and potential applications, intended to aid researchers in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7-Bromo-2-tetralone | C10H9BrO | CID 3691574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Purification [chem.rochester.edu]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
